isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
- Reactants: Thiazolopyrimidine intermediate, 4-(allyloxy)-3-methoxybenzaldehyde
- Conditions: Reflux in ethanol, catalytic amount of acetic acid
- Product: Intermediate with allyloxy and methoxybenzylidene groups
Step 3: Addition of Thienyl Group and Isopropyl Esterification
- Reactants: Intermediate from Step 2, 2-thiophenecarboxylic acid, isopropyl alcohol
- Conditions: Reflux in toluene, catalytic amount of sulfuric acid
- Product: Isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the allyloxy and methoxybenzylidene groups. The final step involves the addition of the thienyl group and the isopropyl esterification.
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Step 1: Preparation of Thiazolopyrimidine Core
- Reactants: 2-aminothiazole, ethyl acetoacetate
- Conditions: Reflux in ethanol, catalytic amount of piperidine
- Product: Thiazolopyrimidine intermediate
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methoxybenzylidene moieties.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolopyrimidine core.
Substitution: The allyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones
Reduction: Formation of alcohols and amines
Substitution: Formation of ethers and esters
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology
Antimicrobial Activity: Studies have shown that the compound exhibits antimicrobial properties against various bacterial and fungal strains.
Enzyme Inhibition: It can inhibit specific enzymes, making it a potential lead compound for drug development.
Medicine
Anti-inflammatory: The compound has demonstrated anti-inflammatory effects in preclinical studies.
Anticancer: Research indicates potential anticancer activity, particularly against certain types of cancer cells.
Industry
Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-furyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The presence of the thienyl group and the specific arrangement of functional groups in isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate confer unique chemical and biological properties
Properties
Molecular Formula |
C26H26N2O5S2 |
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Molecular Weight |
510.6 g/mol |
IUPAC Name |
propan-2-yl (2E)-2-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H26N2O5S2/c1-6-11-32-18-10-9-17(13-19(18)31-5)14-21-24(29)28-23(20-8-7-12-34-20)22(25(30)33-15(2)3)16(4)27-26(28)35-21/h6-10,12-15,23H,1,11H2,2-5H3/b21-14+ |
InChI Key |
JGELRZRQQKREBV-KGENOOAVSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/SC2=N1)C4=CC=CS4)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)SC2=N1)C4=CC=CS4)C(=O)OC(C)C |
Origin of Product |
United States |
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